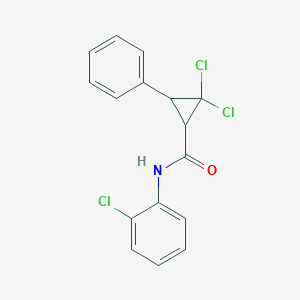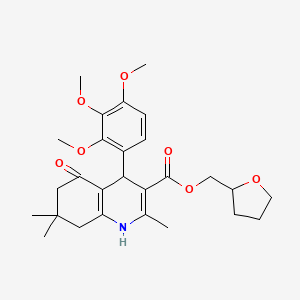![molecular formula C21H15ClN2O2S B5154135 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide, also known as BML-210, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit several interesting properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide is not fully understood. However, several studies have suggested that it may exert its pharmacological effects by modulating the activity of certain enzymes and signaling pathways. For instance, a study published in the Journal of Biological Chemistry reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide inhibited the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide. For instance, a study published in the Journal of Medicinal Chemistry reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide exhibited potent anti-cancer activity by inducing apoptosis in cancer cells. Another study published in the Journal of Neuroscience Research reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has several advantages for use in laboratory experiments. For instance, it is relatively easy to synthesize and has been found to exhibit potent pharmacological effects at low concentrations. However, there are also some limitations associated with its use. For instance, it may exhibit off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacological properties for use in drug development.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-3-methoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzothiazole in the presence of potassium carbonate to yield N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. Several research articles have reported its anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported that N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-8-4-2-6-14(18)20(25)23-13-10-11-16(22)15(12-13)21-24-17-7-3-5-9-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBEQLUZBQJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)

![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![3-{[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5154158.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5154166.png)
![4-[ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone hydrochloride](/img/structure/B5154168.png)